molecular formula C11H15NO3 B13653769 Methyl 2-amino-4-isopropoxybenzoate

Methyl 2-amino-4-isopropoxybenzoate

Cat. No.: B13653769
M. Wt: 209.24 g/mol
InChI Key: ZUMPDVDDKBSWSD-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-isopropoxybenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of an amino group at the second position and an isopropoxy group at the fourth position on the benzoate ring. It is commonly used in various chemical reactions and has applications in scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-isopropoxybenzoate typically involves the esterification of 2-amino-4-isopropoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.

    Reduction: The compound can be reduced to form amines and alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or isopropoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and strong bases (sodium hydroxide) are employed.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Methyl 2-amino-4-isopropoxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-isopropoxybenzoate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with proteins and enzymes, affecting their function. The isopropoxy group can enhance the lipophilicity of the compound, allowing it to penetrate cell membranes more easily. These interactions can modulate various biochemical pathways and result in the observed biological effects.

Comparison with Similar Compounds

  • Methyl 2-amino-4-methoxybenzoate
  • Methyl 2-amino-4-ethoxybenzoate
  • Methyl 2-amino-4-butoxybenzoate

Comparison: Methyl 2-amino-4-isopropoxybenzoate is unique due to the presence of the isopropoxy group, which provides a distinct steric and electronic environment compared to other alkoxy-substituted benzoates. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 2-amino-4-propan-2-yloxybenzoate

InChI

InChI=1S/C11H15NO3/c1-7(2)15-8-4-5-9(10(12)6-8)11(13)14-3/h4-7H,12H2,1-3H3

InChI Key

ZUMPDVDDKBSWSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C(=O)OC)N

Origin of Product

United States

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